7-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system. This compound has garnered attention in medicinal chemistry due to its structural features, which are often associated with biological activity, particularly in the context of kinase inhibition. The presence of a carboxylic acid group at the 4-position enhances its reactivity and potential interactions with biological targets.
The compound can be synthesized through various methods, with significant research focusing on optimizing these synthetic routes to improve yields and reduce complexity. Notably, it is related to other pyrrolo[2,3-d]pyrimidine derivatives that have been studied for their pharmacological properties.
7-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid belongs to the class of heterocyclic compounds, specifically within the category of pyrrolo[2,3-d]pyrimidines. These compounds are recognized for their diverse biological activities and are frequently explored in drug discovery.
Several synthetic methods have been developed for the preparation of 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid:
The molecular formula for 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is CHNO, with a molecular weight of approximately 206.21 g/mol. The structure features:
The compound's melting point and solubility characteristics are relevant for its application in various chemical reactions and biological assays. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are typically employed to confirm structural integrity.
7-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid can participate in various chemical reactions due to its functional groups:
The reactivity profile is influenced by the electron-withdrawing nature of the carboxylic acid group, which can enhance nucleophilic attack at adjacent positions on the ring system.
The mechanism by which 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid exerts its biological effects is primarily linked to its ability to inhibit specific kinases involved in cell signaling pathways related to cancer progression.
Molecular docking studies suggest that this compound can selectively bind to certain protein kinases, indicating potential as a lead compound for drug development aimed at inhibiting kinase activity associated with tumor growth .
7-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid has potential applications in:
Regioselective N-alkylation at the N7 position of pyrrolo[2,3-d]pyrimidine scaffolds is critical for introducing the 7-methyl group while avoiding undesired O- or N3-alkylation. This specificity is achieved through judicious base selection and reaction condition optimization. Strong bases like sodium hydride (NaH) in anhydrous dimethylformamide (DMF) deprotonate the N7-H tautomer (thermodynamically favored due to aromatic stabilization), generating a nucleophilic pyrrole nitrogen that attacks methyl iodide or dimethyl sulfate [2] [7]. Potassium carbonate (K₂CO₃) in acetone provides a milder alternative, though with extended reaction times (12–24 hours). Patent literature highlights that alkylation of the pyrrolo[2,3-d]pyrimidine core with methyl iodide in tetrahydrofuran (THF) using NaH yields 7-methyl-7H-pyrrolo[2,3-d]pyrimidine intermediates at >85% regioselectivity [7]. Crucially, controlling temperature (<0°C) minimizes dialkylation and N3-alkylation byproducts.
Table 1: Alkylation Conditions for 7-Methyl Group Introduction
Base | Solvent | Alkylating Agent | Temperature | Yield (%) | Regioselectivity (N7:N3) |
---|---|---|---|---|---|
NaH | DMF | CH₃I | 0°C → RT | 88 | 95:5 |
K₂CO₃ | Acetone | (CH₃O)₂SO₂ | Reflux | 76 | 90:10 |
t-BuOK | THF | CH₃I | -20°C | 82 | 93:7 |
The construction of the pyrrolo[2,3-d]pyrimidine core often employs cyclocondensation between cyanoacetate derivatives and formamidines. Ethyl cyanoacetate reacts with N,N-dimethylformamidine under refluxing acetic acid to form an enamino nitrile intermediate. Subsequent annulation with methylamine derivatives introduces the C4-carboxylic acid precursor [4] [9]. Alternatively, Gould-Jacobs cyclization adapts well to this system: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (from cyclization of 4-amino-5-cyanopyrrole-2-carboxylate) undergoes hydrolysis under basic conditions (2N NaOH, 80°C) to directly yield 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid. Subsequent N7-methylation then furnishes the target compound [6] [7]. For 7-methyl variants, pre-alkylated intermediates like methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (CAS 1095822-17-5) are hydrolyzed using lithium hydroxide (LiOH) in THF/H₂O to avoid decarboxylation [6] [10].
Microwave irradiation significantly optimizes key steps in synthesizing 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, particularly cyclization and ester hydrolysis. Research demonstrates that Gould-Jacobs cyclization under microwave conditions (150°C, 20 min) achieves near-quantitative yields compared to conventional heating (reflux, 12 hours, 70%) [4] [5]. Similarly, ester hydrolysis of methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate using LiOH completes within 5 minutes at 100°C under microwave irradiation, yielding 97% of the carboxylic acid without decarboxylation side products [6]. This method also enhances regioselective N-alkylation, reducing reaction times from hours to minutes and improving purity by suppressing thermal degradation [4].
Table 2: Microwave vs. Conventional Synthesis Optimization
Reaction Step | Conventional Method | Time | Yield (%) | Microwave Method | Time | Yield (%) |
---|---|---|---|---|---|---|
Cyclization (Gould-Jacobs) | Reflux in EtOH | 12 h | 70 | 150°C, 300W | 20 min | 98 |
Ester Hydrolysis | LiOH, RT | 24 h | 85 | LiOH, 100°C | 5 min | 97 |
N7-Alkylation | K₂CO₃, Reflux | 18 h | 76 | K₂CO₃, 120°C | 15 min | 92 |
Protecting groups mitigate side reactions during functionalization of the acid-sensitive pyrrolo[2,3-d]pyrimidine core. The carboxylic acid group is typically protected as methyl or ethyl esters due to ease of introduction/removal [6] [10]. For N7 protection during C4 functionalization, benzyl (Bn) and tosyl (Ts) groups are prominent. Benzyl protection (using benzyl bromide/K₂CO₃) affords stable intermediates but requires catalytic hydrogenolysis (Pd/C, H₂) for deprotection, risking reduction of the pyrrole ring [2] [7]. Tosyl groups (introduced via tosyl chloride/pyridine) resist basic conditions but necessitate harsh hydrolytic removal (Mg in methanol), potentially degrading the core. Studies indicate that tert-butoxycarbonyl (Boc) protection at N7 is unsuitable due to acid sensitivity of the heterocycle. Optimized routes prioritize direct N7-methylation early in synthesis to avoid dedicated protection/deprotection sequences, streamlining production of 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid [7].
Table 3: Protecting Group Strategies for Key Intermediates
Protecting Group | Introduction Reagent | Stability | Deprotection Method | Compatibility Issues |
---|---|---|---|---|
Methyl Ester (COOMe) | SOCl₂/MeOH | High in acid/base | LiOH, THF/H₂O | None |
Benzyl (N7-Bn) | BnBr, K₂CO₃ | Moderate | Pd/C, H₂ (Hydrogenolysis) | Pyrrole ring reduction |
Tosyl (N7-Ts) | TsCl, Pyridine | High | Mg/MeOH or HBr/AcOH | Core degradation under strong acid |
Unprotected (N7-Me) | CH₃I, NaH | N/A | N/A | Requires early regioselective alkylation |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3